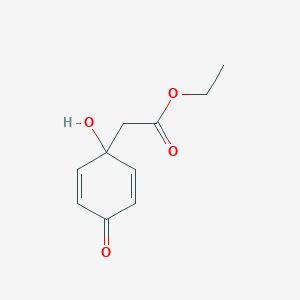

Ethyl-2-(1-Hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetat

Übersicht

Beschreibung

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a natural product found in Jacobaea cannabifolia with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has been studied for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures to ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exhibit significant anticancer properties. For instance:

- Case Study : A study on derivatives of cyclohexadiene compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis and disruption of cell cycle progression through interference with DNA synthesis and repair mechanisms.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Research Findings : In vitro studies have reported that derivatives of similar structures possess antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL. The proposed mechanism involves disruption of microbial cell membranes.

Materials Science Applications

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate can also be utilized in materials science, particularly in the development of polymers and coatings due to its reactive functional groups.

Polymer Synthesis

The compound can be used as a monomer in the synthesis of polymeric materials:

- Application Example : It can be polymerized to create thermosetting resins that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

Further studies are needed to explore the full potential of ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in various fields:

Neuropharmacological Effects

Preliminary research suggests that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating mood disorders or neurodegenerative diseases.

Environmental Applications

The compound's reactivity may also allow it to be explored for use in environmental remediation processes, particularly in the degradation of pollutants.

Biologische Aktivität

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its CAS number 60263-06-1, is a compound derived from natural sources, particularly the herbs of Senecio scandens. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- CAS Number : 60263-06-1

Biological Activity Overview

Research indicates that Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown significant potential as an antioxidant, which is crucial in mitigating oxidative stress in biological systems. Antioxidants can help prevent cellular damage caused by free radicals.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects. It has been isolated from endophytic fungi and demonstrated bioactivity against cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Effects : Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has also been evaluated for its antimicrobial properties. It may inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanisms through which Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in oxidative stress and inflammation pathways.

- Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the activation of intrinsic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Inhibits pathogenic microorganisms |

Case Study: Anticancer Activity

In a recent study focusing on the isolation of bioactive compounds from Aspergillus flocculus, Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate was identified as a significant contributor to the anticancer activity observed in the fermentation extracts. The study utilized bioactivity-guided isolation techniques and mass spectrometry to confirm the presence and effectiveness of this compound against various cancer cell lines .

Eigenschaften

IUPAC Name |

ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTPJULDTWCNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C=CC(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209015 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60263-06-1 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.